![molecular formula C11H8O3 B371784 6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione](/img/structure/B371784.png)
6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxahexacyclo[7300~2,4~0~3,11~0~4,8~0~8,10~]dodecane-5,7-dione is a complex polycyclic compound characterized by its unique cage-like structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione typically involves multi-step organic reactions. One common method includes the use of cycloaddition reactions followed by oxidation processes. For instance, starting from simpler cyclic compounds, a series of Diels-Alder reactions can be employed to construct the polycyclic framework. Subsequent oxidation steps, often using reagents like potassium permanganate or chromium trioxide, introduce the dione functionality .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing industrial oxidants and catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the polycyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), Lewis acids.
Major Products Formed
Oxidation: Polycyclic ketones and carboxylic acids.
Reduction: Polycyclic alcohols.
Substitution: Halogenated polycyclic compounds.
Applications De Recherche Scientifique
6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug design due to its stable structure.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism by which 6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione exerts its effects is primarily through its interaction with molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The pathways involved often include signal transduction mechanisms where the compound acts as a modulator .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.03,10.05,8]dodecane (CL-20): Known for its high energy and density, used in explosives.
9-Aryl-12-imino-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitriles: Explored for their analgesic activity.
Uniqueness
6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione stands out due to its unique cage-like structure, which provides exceptional stability and potential for diverse chemical modifications. This makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C11H8O3 |
|---|---|
Poids moléculaire |
188.18g/mol |
Nom IUPAC |
11-oxahexacyclo[7.3.0.01,3.02,6.04,8.07,9]dodecane-10,12-dione |
InChI |
InChI=1S/C11H8O3/c12-8-10-4-2-1-3(6(4)10)7-5(2)11(7,10)9(13)14-8/h2-7H,1H2 |
Clé InChI |
LDFCPMLSHWZWHS-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C56C34C(=O)OC6=O |
SMILES canonique |
C1C2C3C4C1C5C2C56C34C(=O)OC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


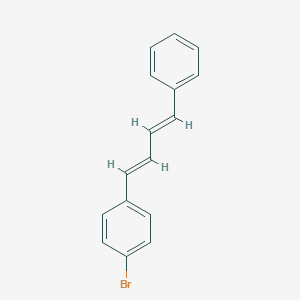
![6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene](/img/structure/B371702.png)
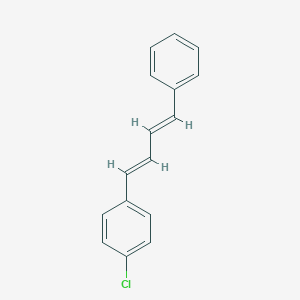
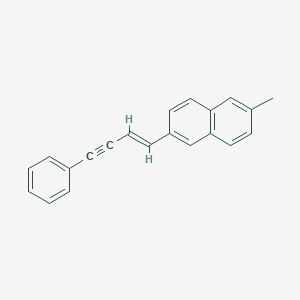
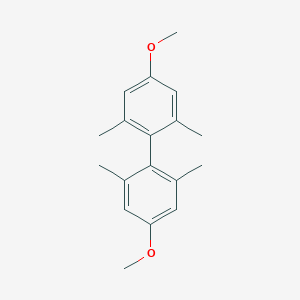
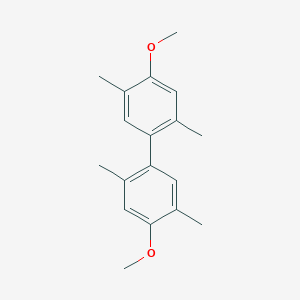
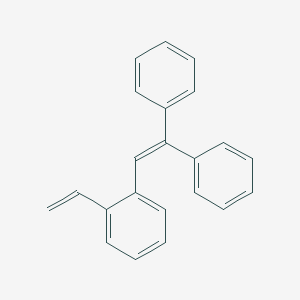
![1-[2-(4-Methoxyphenyl)vinyl]-2-vinylbenzene](/img/structure/B371710.png)
![1,3,5-Trimethyl-2-[2-(2-vinylphenyl)vinyl]benzene](/img/structure/B371713.png)
![1-[2-(4-Methylphenyl)vinyl]-2-[2-phenyl-1-(trifluoromethyl)vinyl]benzene](/img/structure/B371715.png)
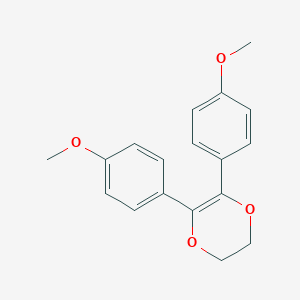
![[2-(2-Mesitylvinyl)phenyl]methanol](/img/structure/B371717.png)
![1-[2-(4-Methoxyphenyl)vinyl]-2-methylbenzene](/img/structure/B371718.png)
![1,3-Dimethylbenzo[c]phenanthrene](/img/structure/B371720.png)
